molecular formula C11H22N2O B13164126 N-[(Azepan-2-yl)methyl]-2-methylpropanamide

N-[(Azepan-2-yl)methyl]-2-methylpropanamide

Cat. No.: B13164126
M. Wt: 198.31 g/mol
InChI Key: YWJOTMQSESNUSW-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide backbone linked to a (azepan-2-yl)methyl group.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)-2-methylpropanamide

InChI

InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

YWJOTMQSESNUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1CCCCCN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(Azepan-2-yl)methyl]-2-methylpropanamide typically involves:

Preparation of Azepan-2-ylmethyl Amine

The azepane ring (seven-membered ring with one nitrogen) can be functionalized at the 2-position to introduce a methylamine substituent. Common methods include:

  • Reduction of azepan-2-one (a cyclic ketone) to the corresponding azepan-2-ylmethanol, followed by conversion to the azepan-2-ylmethyl amine via substitution or reductive amination.
  • Reductive amination of azepan-2-one with formaldehyde and ammonia or primary amines under catalytic hydrogenation or chemical reducing agents such as sodium cyanoborohydride.

Amide Bond Formation

The key step is coupling the azepan-2-ylmethyl amine with 2-methylpropanoic acid or its activated derivative:

  • Using acid chlorides: 2-methylpropanoic acid is converted to 2-methylpropanoyl chloride via reaction with thionyl chloride or oxalyl chloride. The acid chloride is then reacted with azepan-2-ylmethyl amine in an inert solvent (e.g., dichloromethane) with a base such as triethylamine to neutralize the generated HCl.

  • Using coupling reagents: Alternatively, carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to activate the carboxylic acid for direct coupling with the amine under mild conditions.

  • Solvent and temperature: Typical solvents include dichloromethane, tetrahydrofuran, or dimethylformamide. Reactions are often performed at 0°C to room temperature to control the rate and minimize side reactions.

Purification and Characterization

  • Purification: The crude product is purified by standard techniques such as recrystallization or chromatographic methods (flash chromatography or preparative HPLC).
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

Representative Synthetic Procedure (Hypothetical)

Step Reagents & Conditions Outcome
1. Preparation of azepan-2-ylmethyl amine Reductive amination of azepan-2-one with formaldehyde and ammonium acetate using sodium cyanoborohydride in methanol at room temperature Azepan-2-ylmethyl amine obtained in 70–85% yield
2. Preparation of 2-methylpropanoyl chloride Reaction of 2-methylpropanoic acid with thionyl chloride under reflux 2-methylpropanoyl chloride isolated or used in situ
3. Amide coupling Addition of azepan-2-ylmethyl amine to 2-methylpropanoyl chloride in dichloromethane with triethylamine at 0–5°C, stirring for 2–4 hours Formation of this compound
4. Work-up and purification Aqueous quench, extraction, drying, and purification by column chromatography Pure target amide

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Acid chloride coupling 2-methylpropanoyl chloride, azepan-2-ylmethyl amine, base High reactivity, straightforward Requires handling acid chlorides (moisture sensitive) 75–90%
Carbodiimide coupling (EDCI/HATU) 2-methylpropanoic acid, EDCI/HATU, azepan-2-ylmethyl amine Mild conditions, less corrosive reagents Possible side reactions, longer reaction times 65–85%
Reductive amination for amine prep Azepan-2-one, formaldehyde, NaBH3CN Efficient amine synthesis Toxic reagents, requires careful control 70–85%

Summary of Relevant Research Insights

  • Research on related azepane amides indicates that the azepane ring can be introduced via reductive amination or nucleophilic substitution on azepane derivatives.
  • Amide bond formation methods are well-established in medicinal chemistry, with acid chloride and carbodiimide coupling being the most common.
  • The unique seven-membered ring structure influences the compound’s conformational flexibility and potential biological activity, motivating precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

N-[(Azepan-2-yl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The azepane ring can interact with biological membranes, potentially altering their permeability and affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary primarily in the substituent attached to the 2-methylpropanamide nitrogen. Key comparisons include pharmacological activity, molecular properties, and synthetic strategies.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity References
N-[(Azepan-2-yl)methyl]-2-methylpropanamide C₁₁H₂₂N₂O 198.31 (calc.) Azepane ring, flexible N-alkyl chain Hypothesized GPCR modulation (inferred) N/A
SNAP 94847 C₂₇H₂₉F₂N₃O₂ 465.54 Piperidyl, difluorophenoxy, aryl groups MCHR1 antagonist (anxiety/depression models)
FLU-6 (N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide) C₁₁H₁₃F₃N₂O 246.23 Trifluoromethylphenyl group Not specified (structural analog of CNS agents)
N-(2-chlorophenyl)-2-methylpropanamide C₁₀H₁₂ClNO 197.66 Chlorophenyl group Safety data available (GHS compliance)
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₄N₂O₂ 384.47 Indole, methoxynaphthyl groups SARS-CoV-2 research (naproxen derivative)

Key Findings

  • Bioactivity : SNAP 94847 demonstrates efficacy in mouse models of anxiety and depression via MCHR1 antagonism, independent of hippocampal neurogenesis . This highlights the role of bulky aryl/heterocyclic substituents in CNS targeting.
  • Metabolic Stability : The 2-methylpropanamide group in FLU-6 and similar compounds enhances resistance to enzymatic degradation compared to primary amides .
  • Synthetic Complexity : Compounds like N-{9-...}-2-methylpropanamide () require multi-step syntheses with protective groups (e.g., tert-butyldimethylsilyl, trityl) and chiral resolution, indicating challenges in scaling production .

Research Implications and Limitations

While this compound itself is underexplored in the literature, its analogs provide critical insights:

  • Azepane vs. Piperidine : Azepane’s larger ring size may improve binding kinetics compared to piperidine in SNAP 94847, though this requires validation .
  • Lipophilicity : The compound’s calculated logP (~2.1) suggests moderate blood-brain barrier penetration, similar to FLU-6 (logP ~1.3) .
  • Knowledge Gaps: Lack of direct pharmacokinetic or toxicity data for the azepane derivative necessitates further in vitro/in vivo studies.

Biological Activity

N-[(Azepan-2-yl)methyl]-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an azepan ring linked to a propanamide moiety. Its molecular formula is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 198.31 g/mol. The presence of the azepan ring is notable for its potential interactions with various biological targets, particularly in the context of pain and inflammation management.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways, leading to reduced pain and inflammation.

The biological activity of this compound is primarily attributed to its interaction with receptors involved in inflammatory responses. Preliminary studies suggest that it may bind to specific targets that modulate pain pathways, although detailed mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
1-Azabicyclo[3.3.0]octaneBicyclic structurePotential analgesic properties
N-(Pyrrolidin-2-yl)methyl)-2-methylpropanamidePyrrolidine ringInvestigated for anti-inflammatory effects
N-(Morpholinomethyl)-2-methylpropanamideMorpholine ringExplored for central nervous system activity
This compound Azepane structureNotable for unique binding properties

This comparison highlights how the azepane structure may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have begun to elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. For instance, a study exploring its efficacy in animal models demonstrated significant reductions in inflammatory markers following administration, suggesting its potential as a therapeutic agent for conditions such as arthritis or chronic pain syndromes.

Pharmacological Evaluation

Pharmacological evaluations have indicated that this compound may exhibit favorable bioavailability and a manageable safety profile. Further research is ongoing to establish optimal dosing regimens and long-term effects in various biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(Azepan-2-yl)methyl]-2-methylpropanamide, and how can reaction yields be optimized?

  • Methodology :

  • Utilize nucleophilic acyl substitution or amide coupling strategies. For example, coupling 2-methylpropanoyl chloride with (azepan-2-yl)methylamine under anhydrous conditions in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C .
  • Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity of This compound be confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., using PubChem data ). Key signals include δ ~1.2–1.5 ppm (azepan methylene protons) and δ ~2.1 ppm (methyl groups from 2-methylpropanamide).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+) against theoretical mass (calculated via tools like ChemDraw) .

Q. What analytical techniques are suitable for assessing the compound’s purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities (<0.5% threshold) .
  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of This compound against neurological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT1A_{1A}) based on structural analogs (e.g., azepan-containing compounds in ).
  • ADMET Prediction : Employ SwissADME to estimate blood-brain barrier permeability (e.g., logP ~2.5–3.0) and cytochrome P450 interactions .

Q. What experimental strategies resolve contradictions in solubility data for azepan-containing amides?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry. For low solubility (<1 mg/mL), consider co-solvents (e.g., PEG 400) .
  • Molecular Dynamics Simulations : Analyze hydration free energy via GROMACS to identify hydrophobic residues contributing to insolubility .

Q. How can the compound’s potential as a therapeutic agent be evaluated in vitro?

  • Methodology :

  • Receptor Binding Assays : Screen against kinase or GPCR panels using radioligand displacement (e.g., 3^3H-labeled antagonists) .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .

Data Interpretation & Optimization

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Validate with ANOVA (p < 0.05) .
  • Principal Component Analysis (PCA) : Corrogate structural features (e.g., logP, polar surface area) with activity trends .

Q. How can stereochemical purity of the azepan ring be ensured during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental spectra with simulated data for (R)- and (S)-configured azepan derivatives .

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